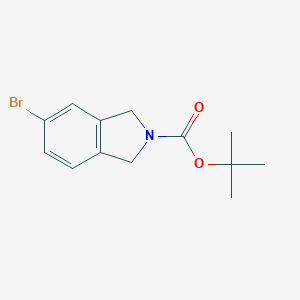

N-Boc-5-bromoisoindoline

Description

The exact mass of the compound Tert-Butyl 5-Bromoisoindoline-2-Carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKHEUCWNVPUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582872 | |

| Record name | tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201940-08-1 | |

| Record name | tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-bromo-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-Boc-5-bromoisoindoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for N-Boc-5-bromoisoindoline, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 5-bromoisoindoline, followed by its N-Boc protection. This document details the experimental procedures, summarizes key quantitative data, and illustrates the synthetic pathway.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the reduction of 4-bromophthalimide to yield 5-bromoisoindoline. Subsequently, the secondary amine of the isoindoline ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromoisoindoline via Reduction of 4-Bromophthalimide

This protocol is based on the general principle of phthalimide reduction to isoindoline using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Materials:

-

4-Bromophthalimide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.

-

To this stirred suspension, 4-bromophthalimide (1.0 equivalent) is added portion-wise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL per g of LiAlH₄), followed by 15% aqueous NaOH solution (x mL per g of LiAlH₄), and finally water again (3x mL per g of LiAlH₄).

-

The resulting granular precipitate is filtered off and washed thoroughly with THF or DCM.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-bromoisoindoline.

Step 2: N-Boc Protection of 5-Bromoisoindoline

This protocol describes a standard and efficient method for the N-Boc protection of a secondary amine.

Materials:

-

5-Bromoisoindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromoisoindoline (1.0 equivalent) in DCM at room temperature, triethylamine (1.2 equivalents) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 equivalents).

-

The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 1-4 hours).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after workup.

Data Presentation

The following table summarizes typical quantitative data for the two-step synthesis of this compound, compiled from general procedures for similar transformations. Actual results may vary depending on the specific reaction scale and conditions.

| Parameter | Step 1: Reduction of 4-Bromophthalimide | Step 2: N-Boc Protection of 5-Bromoisoindoline |

| Key Reagents | 4-Bromophthalimide, LiAlH₄ | 5-Bromoisoindoline, (Boc)₂O, Et₃N |

| Solvent | Anhydrous THF | DCM or THF |

| Temperature (°C) | 0 to Reflux (approx. 66 °C) | Room Temperature (approx. 20-25 °C) |

| Reaction Time (h) | 4 - 12 | 1 - 4 |

| Typical Yield (%) | 60 - 80 | 90 - 99[1] |

| Purification Method | Column Chromatography | Column Chromatography (if required) |

Experimental Workflow Diagram

The logical flow of the experimental procedures can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

References

physical and chemical properties of N-Boc-5-bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-5-bromoisoindoline, a key intermediate in pharmaceutical synthesis. This document outlines its molecular characteristics, and available spectral data, and highlights its emerging role in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound, systematically named tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate, is a heterocyclic building block increasingly utilized in medicinal chemistry. Its structure incorporates a bromine atom, rendering it suitable for various cross-coupling reactions, and a Boc-protecting group, which allows for controlled, stepwise synthetic strategies.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [1][2] |

| Molecular Weight | 298.18 g/mol | [1] |

| CAS Number | 201940-08-1 | [1] |

| Boiling Point | 354.7°C | [1] |

| Physical Form | Solid or semi-solid | |

| Storage Conditions | 2-8°C, sealed in dry conditions | [1] |

| Purity | ≥95% | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectrum

A proton NMR spectrum for tert-butyl 5-bromoisoindoline-2-carboxylate is available and serves as a primary method for structural confirmation.[3] While the full spectral data with peak assignments is not publicly detailed, the spectrum provides the necessary information for chemists to verify the compound's identity.

Note: Detailed ¹³C NMR and mass spectrometry data for this compound are not explicitly available in the reviewed literature. Researchers should perform these analyses as part of their experimental workflow for complete characterization.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a general procedure for the N-Boc protection of the parent amine, 5-bromoisoindoline, can be proposed based on standard synthetic methodologies.

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl 4-bromoisoindoline-2-carboxylate.

Materials:

-

5-bromoisoindoline hydrochloride

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 5-bromoisoindoline hydrochloride in dry DCM.

-

Add triethylamine (3 equivalents) to the suspension.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under vacuum to obtain an oil.

-

Partition the resulting oil between ethyl acetate and water.

-

Separate the aqueous phase and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent in vacuo to yield the crude product.

-

Purify the crude product by slurrying in hexane, followed by filtration and drying under vacuum to obtain tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of bioactive molecules, particularly in the construction of isoindoline-based compounds with potential neurological or anti-inflammatory activity.[1] Its most prominent application is in the burgeoning field of targeted protein degradation.

Application as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4][5] this compound serves as a building block for constructing these critical linkers.[6] The bromo-functional group allows for coupling to one of the ligands, while the Boc-protected amine provides a handle for subsequent deprotection and attachment to the second ligand.

The following diagram illustrates the general workflow for synthesizing a PROTAC using a linker derived from this compound.

The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing targeted protein degradation.

References

- 1. tert-Butyl 5-bromoisoindoline-2-carboxylate [myskinrecipes.com]

- 2. PubChemLite - this compound (C13H16BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. TERT-BUTYL 5-BROMOISOINDOLINE-2-CARBOXYLATE(201940-08-1) 1H NMR [m.chemicalbook.com]

- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to N-Boc-5-bromoisoindoline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-Boc-5-bromoisoindoline (CAS Number: 201940-08-1) is a heterocyclic organic compound that has emerged as a critical building block in pharmaceutical synthesis. Its unique structure, featuring a bromine atom for versatile cross-coupling reactions and a Boc-protected isoindoline core, makes it particularly valuable in the construction of complex bioactive molecules. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, with a focus on its role in the development of targeted therapies like PROTACs (Proteolysis-targeting chimeras).

Physicochemical and Spectroscopic Data

This compound is typically a white to off-white solid.[1] Its core properties are summarized below.

| Property | Value |

| CAS Number | 201940-08-1[2] |

| Molecular Formula | C₁₃H₁₆BrNO₂[3][4] |

| Molecular Weight | 298.18 g/mol [4][5][6] |

| IUPAC Name | tert-butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate[7] |

| Synonyms | This compound, 2-Boc-5-bromo-isoindoline[2] |

| SMILES | CC(C)(C)OC(=O)N1CC2=CC=C(Br)C=C2C1[1] |

| InChI Key | GOKHEUCWNVPUSC-UHFFFAOYSA-N[7] |

| Appearance | Solid, White to off-white[1] |

| Purity | ≥95%[3][7] |

| Boiling Point | 354.7°C (Predicted)[8] |

| Storage | Sealed in dry, 2-8°C[7][8] |

Analytical Data

Comprehensive analytical data is crucial for verifying the identity and purity of research compounds. Commercial suppliers of this compound typically provide the following spectroscopic data upon request.

| Data Type | Availability |

| ¹H NMR | Available from suppliers[1][9] |

| RP-HPLC | Available from suppliers[1] |

| LC-MS | Available from suppliers[1][10][11] |

| Certificate of Analysis (CoA) | Available from suppliers[1][3] |

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry.[8]

3.1. PROTAC Linker Synthesis

The most prominent application of this compound is as a building block for PROTAC linkers.[5][8] PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[5] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The isoindoline scaffold is a common component of ligands for the Cereblon (CRBN) E3 ligase, while the bromo-substitution allows for facile attachment to the rest of the PROTAC structure via cross-coupling chemistry.

The diagram below illustrates the general mechanism of action for a PROTAC.

3.2. Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[8] This allows for the straightforward introduction of diverse chemical moieties at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent reaction of this compound.

4.1. Representative Synthesis of this compound

This protocol describes a general method for the N-Boc protection of 5-bromoisoindoline, adapted from standard procedures for similar heterocyclic amines.[12][13]

-

Reaction Scheme: 5-bromoisoindoline reacts with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield the title compound.

-

Reagents & Materials:

-

5-Bromoisoindoline[14]

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 5-bromoisoindoline (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a suitable base, such as triethylamine (1.5 eq.).

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

The workflow for this synthesis is outlined below.

4.2. Downstream Reaction: Palladium-Catalyzed Carbonylation

This protocol describes a carbonylation reaction using this compound as the starting material, based on a procedure disclosed in patent literature.[15]

-

Reaction Scheme: this compound undergoes a Pd-catalyzed carbonylation under carbon monoxide pressure to yield the corresponding methyl ester.

-

Reagents & Materials:

-

This compound (CAS 201940-08-1) (1.0 eq.)

-

Methanol (MeOH) / N,N-Dimethylformamide (DMF) solvent mixture

-

Triethylamine (TEA) (3.0 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.2 eq.)

-

Carbon Monoxide (CO) gas

-

Reaction autoclave

-

-

Procedure:

-

Charge a reaction autoclave with this compound (1.0 eq.) and a solvent mixture of MeOH:DMF (e.g., 9:1 ratio).

-

Add triethylamine (3.0 eq.) at room temperature.

-

Degas the solution by bubbling nitrogen gas through it for 15 minutes.

-

Add the catalyst, PdCl₂(dppf) (0.2 eq.), to the reaction mixture.

-

Seal the autoclave and pressurize it with carbon monoxide gas to 22 kg/cm ².

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by HPLC or LC-MS).

-

Once complete, carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture and purify the residue using appropriate methods (e.g., chromatography) to isolate the carbonylated product.

-

Safety and Handling

This compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[7] |

| Eye Irritant | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[7] |

| Respiratory Irritant | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[7] |

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery and medicinal chemistry.[][] Its utility as a precursor for PROTAC linkers and as a versatile substrate in cross-coupling reactions positions it as a key tool for researchers developing next-generation targeted therapeutics.[5][8] The protocols and data presented in this guide offer a technical foundation for scientists working with this important compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TERT-BUTYL 5-BROMOISOINDOLINE-2-CARBOXYLATE | 201940-08-1 [chemicalbook.com]

- 3. tert-Butyl 5-bromoisoindoline-2-carboxylate 95% | CAS: 201940-08-1 | AChemBlock [achemblock.com]

- 4. 5-溴异吲哚啉-2-碳酸叔丁酯盐酸盐 - CAS:201940-08-1 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 201940-08-1 | Tert-Butyl 5-Bromoisoindoline-2-Carboxylate | Next Peptide [nextpeptide.com]

- 7. tert-Butyl 5-bromoisoindoline-2-carboxylate | 201940-08-1 [sigmaaldrich.com]

- 8. tert-Butyl 5-bromoisoindoline-2-carboxylate [myskinrecipes.com]

- 9. TERT-BUTYL 5-BROMOISOINDOLINE-2-CARBOXYLATE(201940-08-1) 1H NMR [m.chemicalbook.com]

- 10. 201940-08-1|tert-Butyl 5-bromoisoindoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 11. 201940-08-1 | tert-Butyl 5-bromoisoindoline-2-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 12. benchchem.com [benchchem.com]

- 13. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WO2024153947A1 - Inhibitor compounds - Google Patents [patents.google.com]

molecular structure of N-Boc-5-bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a detailed, plausible synthetic route for N-Boc-5-bromoisoindoline (tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate). This compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of isoindoline-based therapeutic agents.

Molecular Structure and Properties

This compound is a derivative of isoindoline where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the 5-position of the isoindoline ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 201940-08-1 | [1] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [2] |

| Molecular Weight | 298.18 g/mol | [1] |

| Boiling Point | 354.7°C | [1] |

| XlogP (Predicted) | 2.9 | [2] |

Synthesis

Proposed Synthetic Workflow

The logical workflow for the synthesis is outlined below.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the N-Boc protection of secondary amines and is expected to be effective for the synthesis of the title compound.[3][4]

Materials:

-

5-Bromoisoindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 5-bromoisoindoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.3-7.1 | m | 3H | Aromatic protons |

| ~4.6 | s | 4H | -CH₂-N-CH₂- |

| 1.49 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C=O (Boc) |

| ~140-120 | Aromatic carbons |

| ~79.5 | -C(CH₃)₃ |

| ~52.0 | -CH₂-N-CH₂- |

| 28.4 | -C(CH₃)₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2975 | C-H stretch (aliphatic) |

| ~1695 | C=O stretch (carbamate) |

| ~1400, 1160 | C-N stretch |

| ~820 | C-H bend (aromatic, para-substituted) |

| ~600 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 298.04 | [M+H]⁺ (for ⁷⁹Br) |

| 300.04 | [M+H]⁺ (for ⁸¹Br) |

| 242.09 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 198.99 | [M+H - Boc]⁺ |

References

N-Boc-5-bromoisoindoline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Boc-5-bromoisoindoline, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, a representative synthetic protocol, and its application as a versatile building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound, also known as tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate, is a heterocyclic compound featuring a bromine-substituted isoindoline core protected with a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable precursor for further chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [1] |

| Molecular Weight | 298.18 g/mol | |

| CAS Number | 201940-08-1 | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 354.7°C | |

| Storage Temperature | 2-8°C |

Synthetic Protocol

The synthesis of this compound is typically achieved through the Boc protection of 5-bromoisoindoline. The following is a representative experimental protocol based on general procedures for the N-tert-butyloxycarbonylation of secondary amines.

Materials and Reagents:

-

5-bromoisoindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

-

Sodium Hydroxide (NaOH) solution (for alternative protocols)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

General Procedure for Boc Protection:

-

Dissolution: Dissolve 5-bromoisoindoline (1.0 equivalent) in an appropriate solvent such as Dichloromethane, Tetrahydrofuran, or Acetonitrile.[3]

-

Base Addition: To the solution, add a suitable base, for instance, Triethylamine or Diisopropylethylamine (1.2 - 2.0 equivalents), and stir the mixture.[3] For reactions that are sensitive to temperature, it is advisable to cool the mixture using an ice bath.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.[3]

-

Reaction: Allow the reaction to proceed at room temperature. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[3]

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue can then be taken up in a suitable organic solvent and washed with water or a mild aqueous acid and base to remove impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a straightforward logical progression from the starting material to the final protected product. This workflow is a fundamental transformation in organic synthesis, enabling further functionalization of the molecule.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its utility stems from the presence of the bromine atom, which can be readily functionalized through various cross-coupling reactions, and the Boc-protected nitrogen, which allows for selective deprotection and further modification.

One of the prominent applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[] this compound can be incorporated into the linker component of a PROTAC, connecting the target protein ligand to the E3 ligase ligand.

Caption: General structure of a PROTAC molecule.

The bromo-functional group on the isoindoline ring provides a handle for introducing diverse chemical moieties through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the synthesis of a library of PROTACs for structure-activity relationship (SAR) studies. This versatility makes this compound a valuable tool for researchers developing novel therapeutics targeting previously "undruggable" proteins.

References

Stability and Storage of N-Boc-5-bromoisoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-5-bromoisoindoline (tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate). This document collates available data and outlines best practices for handling and storage to ensure the compound's integrity for research and development purposes. Furthermore, it details experimental protocols for stability-indicating studies and discusses the potential biological relevance of the isoindoline scaffold.

Chemical Profile and Handling

This compound is a heterocyclic building block commonly utilized in medicinal chemistry and drug discovery. The presence of the tert-butoxycarbonyl (Boc) protecting group and the bromo-substituent makes it a versatile intermediate for further chemical modifications.

Chemical Structure:

Key Identifiers:

-

Molecular Formula: C₁₃H₁₆BrNO₂[1]

-

Molecular Weight: 298.18 g/mol

-

CAS Number: 201940-08-1

Recommended Storage and Stability Summary

Proper storage is critical to prevent the degradation of this compound. The primary degradation pathways for this compound are anticipated to be the cleavage of the acid-labile Boc group and potential reactions involving the bromo-substituent.

General Storage Recommendations

Based on supplier safety data sheets and the general chemical nature of Boc-protected amines, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Short-term) or -20°C (Long-term) | To minimize thermal degradation and slow down potential hydrolytic or oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation. |

| Container | Tightly sealed, light-resistant container. | To protect from moisture and light, which can promote degradation. |

| Handling | Avoid contact with strong acids, strong oxidizing agents, and high temperatures. | The Boc group is highly susceptible to cleavage under acidic conditions and can be thermally labile. |

Summary of Stability Data

| Stress Condition | Parameters | % Degradation | Major Degradants Identified |

| Acidic Hydrolysis | e.g., 0.1 M HCl, 60°C, 24h | Data Not Available | Expected: 5-bromoisoindoline |

| Basic Hydrolysis | e.g., 0.1 M NaOH, 60°C, 24h | Data Not Available | Expected to be relatively stable. |

| Oxidative Degradation | e.g., 3% H₂O₂, RT, 24h | Data Not Available | Data Not Available |

| Photodegradation | e.g., ICH Q1B conditions | Data Not Available | Data Not Available |

| Thermal Degradation | e.g., 80°C, 48h (solid state) | Data Not Available | Expected: 5-bromoisoindoline |

Experimental Protocols for Stability-Indicating Studies

To assess the stability of this compound and identify potential degradation products, a series of forced degradation studies should be conducted. These studies are essential for the development of stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Detailed Methodologies

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1).

3.2.2. Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

3.2.3. Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw aliquots at the same time intervals as the acid hydrolysis study, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

3.2.4. Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw aliquots at specified time points for analysis.

3.2.5. Photostability Testing: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[2][3] A control sample should be protected from light by wrapping in aluminum foil. Analyze the samples after exposure.

3.2.6. Thermal Degradation: For solid-state analysis, place the compound in a thermostatically controlled oven at 80°C. For solution-state analysis, incubate the stock solution at 80°C. Analyze samples at various time points.

Analytical Method for Stability-Indicating Studies

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the degradation of this compound.

| Parameter | Recommended Conditions |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 20 minutes) to ensure separation of the parent compound from any potential degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Potential Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, the isoindoline scaffold is present in numerous biologically active molecules.[4] Derivatives of isoindoline have been investigated for a range of therapeutic applications, including anti-inflammatory and neuroprotective effects. For instance, some isoindoline derivatives have been shown to modulate the NF-κB and NRF2 signaling pathways.[2][5]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by isoindoline derivatives.

Caption: Potential inhibitory action on the NF-κB signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are the acid-catalyzed cleavage of the Boc group and potential photolytic degradation. Recommended storage is at low temperatures (2-8°C or -20°C) in a dry, inert, and light-protected environment. While specific degradation kinetics for this molecule are not yet published, the provided experimental protocols offer a robust framework for conducting forced degradation studies. Such studies are crucial for developing stability-indicating analytical methods, which are a prerequisite for the use of this compound in GMP-regulated environments and for ensuring the reliability of research outcomes. The isoindoline core structure holds significant promise in drug discovery, warranting further investigation into the biological activities of its derivatives.

References

- 1. PubChemLite - this compound (C13H16BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-5-Bromoisoindoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Boc-5-bromoisoindoline (tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid, semi-solid, or liquid substance with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . While detailed physical properties are not extensively documented in publicly available literature, the following table summarizes key identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | Sigma-Aldrich |

| CAS Number | 201940-08-1 | MedChemExpress[1], Sigma-Aldrich |

| Molecular Formula | C13H16BrNO2 | MedChemExpress[1], Sigma-Aldrich |

| Molecular Weight | 298.18 | CyclicPharma |

| Physical Form | Solid or semi-solid or liquid or lump | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.

| Classification | Code | Description | Source |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | MedChemExpress[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | MedChemExpress[1] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | MedChemExpress[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation | MedChemExpress[1] |

Signal Word: Warning[1]

Hazard Pictogram:

Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure and ensure the stability of this compound.

Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

-

General Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

Storage:

-

Conditions: Store in a dry, well-ventilated place. Keep the container tightly closed.

-

Temperature: Recommended storage temperature is 2-8°C, sealed in a dry environment.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures | Source |

| Ingestion | If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. | MedChemExpress[1] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | MedChemExpress[1] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | MedChemExpress[1] |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell. | MedChemExpress[1] |

Spill and Disposal Procedures

Spill Response:

In the event of a spill, wear appropriate PPE and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Disposal:

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains or waterways.

Experimental Workflow and Safety

The following diagram illustrates a general workflow for handling this compound in a laboratory setting, emphasizing key safety checkpoints.

Caption: General laboratory workflow for handling this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) and professional safety training. Always consult the most current SDS for this compound from your supplier before use.

References

Commercial Suppliers and Technical Guide for N-Boc-5-Bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and synthetic applications of N-Boc-5-bromoisoindoline (tert-butyl 5-bromoisoindoline-2-carboxylate), a key building block in medicinal chemistry and drug discovery. This document includes a list of commercial suppliers, detailed experimental protocols for its synthesis and a representative cross-coupling reaction, and visualizations of synthetic pathways.

Introduction

This compound is a heterocyclic compound widely utilized as an intermediate in the synthesis of a variety of biologically active molecules. The presence of the bromine atom provides a reactive handle for derivatization, commonly through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen enhances stability and solubility in organic solvents, facilitating its use in multi-step syntheses. This guide serves as a practical resource for researchers employing this versatile building block.

Commercial Availability

This compound (CAS No. 201940-08-1) is available from several commercial suppliers. The table below summarizes key information from a selection of vendors. Purity levels are typically high, making it suitable for most research and development applications.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Sigma-Aldrich (distributor for Ambeed, Inc.) | tert-Butyl 5-bromoisoindoline-2-carboxylate | 201940-08-1 | 95% | Storage: Sealed in dry, 2-8°C.[1] |

| Abacipharm | tert-Butyl 5-bromoisoindoline-2-carboxylate | 201940-08-1 | >95% | Catalog No: SH006256. |

| Cenmed Enterprises | tert-Butyl 5-bromoisoindoline-2-carboxylate | 201940-08-1 | 95% | Availability: 8-12 weeks. |

| MySkinRecipes | tert-Butyl 5-bromoisoindoline-2-carboxylate | 201940-08-1 | 95% | Storage: 2-8°C.[2][3] |

| BLD Pharm | tert-Butyl 5-bromoisoindoline-2-carboxylate | 201940-08-1 | ≥95% | Storage: Sealed in dry, 2-8°C.[4] |

| Molbase | This compound | 201940-08-1 | - | Provides supplier information.[5] |

Synthetic Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc protection of 5-bromoisoindoline. The precursor, 5-bromoisoindoline, can be synthesized from 4-bromo-o-xylene. A representative two-step procedure is outlined below.

Step 1: Synthesis of 5-Bromoisoindoline Hydrochloride

Step 2: Boc Protection of 5-Bromoisoindoline

This protocol is a general procedure for the N-Boc protection of amines and is applicable to 5-bromoisoindoline.

Materials:

-

5-Bromoisoindoline hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or another suitable base

-

Tetrahydrofuran (THF) or another suitable aprotic solvent

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

5-Bromoisoindoline hydrochloride is suspended in THF.

-

Triethylamine (2.2 equivalents) is added to the suspension to neutralize the hydrochloride salt and deprotonate the secondary amine.

-

Di-tert-butyl dicarbonate (1.1 equivalents) is added to the reaction mixture.

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Synthetic Pathway for this compound

Caption: Synthetic pathway for this compound.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position. A representative protocol is provided below, adapted from a patent describing the synthesis of sphingosine 1-phosphate 1 (S1P1) receptor agonists.[6]

Materials:

-

This compound (1 equivalent)

-

Aryl- or heteroarylboronic acid or boronate ester (1.0-1.5 equivalents)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 0.1 equivalents)

-

Base (e.g., Potassium acetate, 3 equivalents)

-

Anhydrous solvent (e.g., 1,2-Dimethoxyethane (DME))

-

Microwave reactor or conventional heating setup

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a microwave vial, add this compound, the boronic acid/ester, potassium acetate, and the palladium catalyst.

-

The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

-

Anhydrous DME is added via syringe.

-

The reaction mixture is heated in a microwave reactor at 120°C for 60 minutes, or alternatively, heated conventionally at a suitable temperature until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 5-substituted isoindoline derivative.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various compounds with therapeutic potential. Its isoindoline core is a structural motif found in a number of biologically active molecules. The ability to functionalize the 5-position via cross-coupling reactions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies. This is particularly valuable in the development of kinase inhibitors, receptor antagonists, and other targeted therapies. Notably, this compound has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific target proteins.[7]

Conclusion

This compound is a commercially available and synthetically versatile building block that plays a significant role in modern drug discovery and medicinal chemistry. This guide provides essential technical information, including supplier details and detailed experimental protocols, to facilitate its effective use in the research and development of novel therapeutics.

References

- 1. goldbio.com [goldbio.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. tert-Butyl 5-bromoisoindoline-2-carboxylate [myskinrecipes.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. 5-BROMOINDOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. total-synthesis.com [total-synthesis.com]

The Strategic Role of N-Boc-5-bromoisoindoline as a Versatile Organic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-bromoisoindoline is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features—a bicyclic isoindoline core, a strategically placed bromine atom, and a tert-butyloxycarbonyl (Boc) protecting group—make it a highly versatile precursor for the synthesis of a diverse array of complex molecules. The isoindoline scaffold is a privileged structure found in numerous biologically active compounds and approved drugs, highlighting the importance of its derivatives in drug discovery.[1] This technical guide provides an in-depth overview of the synthesis, reactions, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

The presence of the bromine atom at the 5-position allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to build molecular complexity. The Boc protecting group ensures the stability of the isoindoline nitrogen during these transformations and can be readily removed under acidic conditions to allow for further functionalization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5-bromoisoindoline. The first step involves the protection of the secondary amine of the isoindoline ring with a Boc group.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Boc Protection of 5-Bromoisoindoline

Materials:

-

5-Bromoisoindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-bromoisoindoline (1.0 equiv) in DCM or THF in a round-bottom flask.

-

Add triethylamine (1.2 equiv) or a catalytic amount of DMAP.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Reagent/Solvent | Molar Ratio/Concentration | Typical Yield | Reference |

| (Boc)₂O, Et₃N, DCM | 1.1 : 1.2 : - | >95% | General Protocol |

| (Boc)₂O, DMAP, THF | 1.1 : 0.1 : - | >95% | General Protocol |

Reactions of this compound

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex organic molecules and drug candidates.

Diagram 2: Key Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 5-position of the isoindoline core and various aryl or vinyl groups.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 8 | 80-92 |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the 5-position, creating a valuable functional group for further transformations such as click chemistry.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv), palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous, degassed solvent and the amine base.

-

Add the terminal alkyne (1.2-1.5 equiv) dropwise.

-

Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the residue by column chromatography.

| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 12 | 80-90 |

| Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2.0) | DMF | 60 | 6 | 75-88 |

Buchwald-Hartwig Amination

This reaction allows for the formation of a carbon-nitrogen bond, coupling various primary or secondary amines to the 5-position of the isoindoline ring.

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried reaction tube, add this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the crude product by column chromatography.

| Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 70-85 |

| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | 1,4-Dioxane | 100 | 16 | 75-90 |

Deprotection of the N-Boc Group

The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the free amine, which can then be used for further functionalization or as the final product.

Diagram 3: N-Boc Deprotection

Caption: Removal of the N-Boc protecting group.

Experimental Protocol: N-Boc Deprotection

Materials:

-

N-Boc protected isoindoline derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected isoindoline derivative (1.0 equiv) in DCM or 1,4-dioxane.

-

Add TFA (5-10 equiv) or a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting free amine can be used directly or purified further if necessary.

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| TFA | DCM | RT | 1-3 | >90% |

| 4 M HCl in Dioxane | Dioxane | RT | 1-3 | >90% |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized isoindoline derivatives. Its utility is demonstrated by its facile synthesis and its reactivity in key cross-coupling reactions, which allow for the systematic and efficient construction of complex molecular architectures. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the effective utilization of this important intermediate in their research endeavors. The strategic application of this compound will undoubtedly continue to contribute to the development of novel therapeutics and functional materials.

References

The Versatile Building Block: A Technical Guide to N-Boc-5-bromoisoindoline Applications

For researchers, scientists, and drug development professionals, N-Boc-5-bromoisoindoline has emerged as a critical starting material in the synthesis of a diverse array of complex molecules. Its strategic placement of a bromine atom on the isoindoline core, coupled with the Boc-protecting group, offers a versatile handle for a variety of cross-coupling reactions, enabling the construction of novel compounds with significant potential in medicinal chemistry and materials science.

This in-depth technical guide explores the multifaceted applications of this compound, providing a comprehensive review of its use in key synthetic transformations and the biological activities of its derivatives. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in the laboratory.

Core Synthetic Applications: A Hub for Molecular Diversity

This compound serves as a foundational scaffold for the introduction of a wide range of functional groups through palladium-catalyzed cross-coupling reactions. These transformations are central to modern organic synthesis and drug discovery, allowing for the precise construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the isoindoline ring is readily susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can be harnessed for several key bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. It is widely employed to synthesize 5-aryl or 5-heteroaryl isoindoline derivatives.

Buchwald-Hartwig Amination: This transformation enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position of the isoindoline core. This is a crucial step in the synthesis of many biologically active compounds.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples this compound with terminal alkynes, providing a gateway to further functionalization through "click" chemistry or the synthesis of compounds with extended conjugation.

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling this compound with alkenes. This reaction is particularly useful for the synthesis of 5-vinylisoindoline derivatives, which can serve as versatile intermediates for further transformations.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Key Reagents & Conditions | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., DME, Dioxane/H₂O) | 5-Aryl/Heteroaryl-isoindolines |

| Buchwald-Hartwig | Primary/Secondary Amines, Amides | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu, DBU) | 5-Amino/Amido-isoindolines |

| Sonogashira | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-isoindolines |

| Heck | Alkenes (e.g., acrylates, styrenes) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF) | 5-Alkenyl-isoindolines |

Key Experimental Protocols

To facilitate the practical application of this compound in synthesis, detailed experimental protocols for the aforementioned key reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.), and a base like potassium carbonate (K₂CO₃) (2.0 equiv.) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A suitable solvent, typically a mixture of dimethoxyethane (DME) and water or dioxane and water, is added. The reaction mixture is then heated, typically to 80-100 °C, and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos) (0.04-0.10 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.). The desired amine (1.1-1.2 equiv.) and an anhydrous solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated, typically to 80-110 °C, and stirred until complete conversion of the starting material. After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired 5-aminoisoindoline derivative.

Applications in Drug Discovery and Medicinal Chemistry

The isoindoline scaffold is a privileged structure in medicinal chemistry, and this compound provides a key entry point for the synthesis of a variety of biologically active molecules.[1]

Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

Derivatives of isoindolinone, which can be synthesized from this compound, have shown significant promise as inhibitors of PARP enzymes. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms. The isoindolinone core can mimic the nicotinamide moiety of the NAD+ substrate, binding to the active site of the PARP enzyme. Functionalization at the 5-position, facilitated by the chemistry of this compound, allows for the optimization of potency and selectivity.

Table 2: Representative Isoindolinone-based PARP Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| Olaparib | PARP1/2 | 1.5 (PARP1) | [2] |

| Rucaparib | PARP1/2 | 1.8 (PARP1) | [2] |

| Niraparib | PARP1/2 | 3.8 (PARP1) | [2] |

| Talazoparib | PARP1/2 | 0.57 (PARP1) | [2] |

Note: While these are established PARP inhibitors with related scaffolds, specific IC₅₀ values for direct derivatives of this compound require further investigation in dedicated studies.

Kinase Inhibitors

Protein kinases are another important class of drug targets, and the isoindoline scaffold has been explored for the development of kinase inhibitors. The ability to introduce diverse substituents at the 5-position of the isoindoline ring allows for the fine-tuning of interactions with the ATP-binding pocket of various kinases, leading to the development of potent and selective inhibitors.

Proteolysis-Targeting Chimeras (PROTACs)

A rapidly growing area of drug discovery is the development of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. This compound and its derivatives are valuable building blocks for the synthesis of the linker component of PROTACs. The isoindoline moiety can be part of the ligand that binds to an E3 ubiquitin ligase, while the bromo-functionality provides a convenient attachment point for the linker that connects to the target protein ligand.[3][4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.

Caption: Suzuki-Miyaura coupling of this compound.

Caption: Buchwald-Hartwig amination of this compound.

References

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. WO2008008022A1 - Isoindoline derivatives for the treatment of arrhythmias - Google Patents [patents.google.com]

- 3. explorationpub.com [explorationpub.com]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using N-Boc-5-bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Boc-5-bromoisoindoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the isoindoline core, a scaffold of significant interest in medicinal chemistry and materials science. While specific literature on the Suzuki coupling of this compound is limited, the protocols and data presented herein are based on established methodologies for structurally similar N-protected bromo-heterocycles, such as 5-bromoindoles and 5-bromoindazoles.[1][2][3] These notes offer robust starting points for reaction optimization and application in synthetic workflows.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[4][5] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[2] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[6] Protecting the nitrogen of the isoindoline ring with a tert-Butoxycarbonyl (Boc) group can prevent potential side reactions and improve reaction outcomes.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions of N-protected bromo-heterocycles with various arylboronic acids. These conditions serve as a valuable starting point for the optimization of reactions with this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | 2 | ~95 | High yield and short reaction time for a related N-ethyl-5-bromoindazole substrate.[1][3] |

| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Ethanol | 100 (Microwave) | 0.5-0.7 | High | Microwave heating can significantly reduce reaction times.[2] |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 80-100 | 12-18 | Good to High | A common and effective system for various aryl bromides.[2][6] |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | Good to High | Buchwald-Hartwig ligands are often effective for challenging substrates.[6] |

| NiCl₂(PCy₃)₂ (10) | PCy₃ (20) | K₃PO₄ (2) | t-amyl alcohol | 100 | 12 | 85-95 | A nickel-based system as a potential alternative to palladium.[1] |

Disclaimer: The yields and conditions presented are based on reactions with analogous compounds and may require optimization for this compound.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is highly recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: General Suzuki Coupling Using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous dimethoxyethane (DME)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.

-

Add anhydrous dimethoxyethane via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-